(E)-4-Phenylamino-but-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

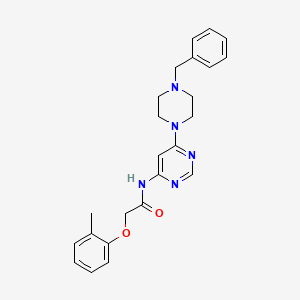

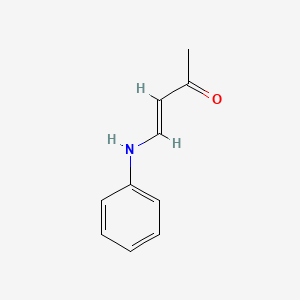

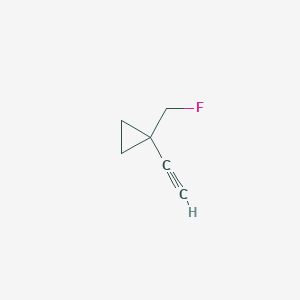

“(E)-4-Phenylamino-but-3-en-2-one” is an organic compound that belongs to the class of benzene compounds . It has a molecular formula of C10H11NO .

Molecular Structure Analysis

The molecular weight of “this compound” is 161.20 . The specific linear structure formula and InChI Key are not provided in the search results .Physical And Chemical Properties Analysis

“this compound” has a boiling point that is not specified in the search results . More detailed physical and chemical properties are not provided in the search results .Applications De Recherche Scientifique

Mass Spectrometry Studies

A study on compounds related to (E)-4-Phenylamino-but-3-en-2-one, focusing on mass spectrometric behaviors, discovered characteristic fragmentation pathways for these compounds. The research deduced that these compounds are converted into tautomeric forms during electron ionization processes, indicating a distinct behavior for ortho-substituted derivatives compared to meta- and para-isomers. This insight is crucial for understanding the mass spectrometry analysis of similar compounds (Frański et al., 2003).

Fluorescence Enhancement

Another study highlighted the fluorescence enhancement of trans-4-aminostilbene derivatives, including this compound. The introduction of N-phenyl substituents resulted in a more planar ground-state geometry, leading to a significant red shift in absorption and fluorescence spectra. This "amino conjugation effect" suggests potential applications in developing fluorescent materials with high quantum yields (Yang et al., 2002).

Antitumor Immune Function

A bioorthogonal chemical system study utilized phenylalanine derivatives, including this compound, to investigate their role in promoting antitumor immune responses through pyroptosis. This research provided valuable insights into how the controlled release of certain compounds can induce pyroptosis in tumor cells, suggesting potential therapeutic applications in cancer treatment (Wang et al., 2020).

Tyrosine Kinase Inhibition

Several studies have focused on the synthesis of derivatives of this compound as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which plays a significant role in cancer progression. These inhibitors offer a promising approach for targeted cancer therapy (Thompson et al., 1995).

Molecular Switch Potential

The synthesis and study of (Z)-4-(phenylamino) pent-3-en-2-one (PAPO) revealed its potential as a molecular switch due to its tautomeric stability and strong intramolecular hydrogen bonding. This compound's spectroscopic properties and theoretical calculations support its application in the development of molecular switches and sensors (Fahid et al., 2017).

Safety and Hazards

“(E)-4-Phenylamino-but-3-en-2-one” is classified with a signal word of "Warning" . It has hazard statements of H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Propriétés

IUPAC Name |

(E)-4-anilinobut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9(12)7-8-11-10-5-3-2-4-6-10/h2-8,11H,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPHRGDDGVWMSF-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CNC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)

![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2695996.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2695998.png)

![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)

![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)

![2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2696002.png)

![2-Nitro-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2696007.png)

![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2696008.png)